Product packaging for 1H-Imidazole-5-acetic acid(Cat. No.:CAS No. 645-65-8)

1H-Imidazole-5-acetic acid

Cat. No.: B1210293
CAS No.: 645-65-8
M. Wt: 126.11 g/mol
InChI Key: PRJKNHOMHKJCEJ-UHFFFAOYSA-N
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Description

Imidazoleacetic acid (IAA) is a heterocyclic organic compound characterized by an imidazole (B134444) ring linked to an acetic acid group. Its chemical formula is C₅H₆N₂O₂ and it has a molecular weight of approximately 126.11 g/mol ontosight.ai. IAA and its derivatives are of research interest due to their involvement in histamine (B1213489) metabolism and their potential biological activities, including roles in the central nervous system mdpi.comnih.gov. Research into imidazoleacetic acid also extends to its use as a precursor in the synthesis of various biologically active molecules and pharmaceuticals chemimpex.com. The study of imidazole derivatives highlights their broad spectrum of activities, such as antimicrobial, antifungal, and anti-inflammatory properties, and their utility in medicinal chemistry as key synthons researchgate.netjournalijcar.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O2 B1210293 1H-Imidazole-5-acetic acid CAS No. 645-65-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-imidazol-5-yl)acetic acid
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InChI

InChI=1S/C5H6N2O2/c8-5(9)1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7)(H,8,9)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

PRJKNHOMHKJCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

30581-89-6 (Parent)
Record name Imidazoleacetic acid
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DSSTOX Substance ID

DTXSID50214751
Record name Imidazole-4-acetic acid
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Molecular Weight

126.11 g/mol
Source PubChem
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Physical Description

Solid
Record name Imidazoleacetic acid
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CAS No.

645-65-8
Record name 1H-Imidazole-5-acetic acid
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Record name Imidazoleacetic acid
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Record name Imidazole-4-acetic acid
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Record name 2-(1H-imidazol-4-yl)acetic acid
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Record name IMIDAZOLEACETIC ACID
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Imidazoleacetic Acid Riboside Iaa R

is a metabolite of histamine (B1213489), formed through the oxidative deamination of histamine by diamine oxidase (DAO), followed by conjugation with ribose mdpi.comresearchgate.net. It can also be formed via ribosylation of imidazoleacetic acid smolecule.com. IAA-R has been identified as a potential neurotransmitter or neuromodulator in the central nervous system, influencing neuronal function and signaling pathways, and has been detected in various tissues smolecule.com.

Research has indicated that IAA-R, along with its phosphorylated form, Imidazoleacetic Acid Ribotide (IAA-RP), interacts with imidazoline (B1206853) receptors (I-Rs) itmedicalteam.plnih.govpnas.org. Studies suggest that IAA-RP can induce a concentration-dependent depression of synaptic transmission in the hippocampus, primarily acting at a presynaptic level. For instance, 10 μM IAA-RP reduced the slope of field extracellular postsynaptic potentials (fEPSPs) to 51.2 ± 5.7% of baseline nih.gov. IAA-R itself also produced inhibition of fEPSPs, though to a lesser extent (65.9 ± 3.8% of baseline at 10 μM) and with a delayed onset nih.gov. These findings support a role for IAA-RP and IAA-R in modulating synaptic transmission through the activation of I-Rs nih.govpnas.org.

Data Table: - Synaptic Activity

CompoundConcentrationEffect on fEPSP Slope (% of Baseline)Time to Effect (min)Presynaptic Action IndicatorsReceptor Interaction
IAA-RP10 μM51.2 ± 5.7%20Decreased mEPSC frequency, Increased PPFI-Rs (I₁, I₃)
IAA-R10 μM65.9 ± 3.8%5-8 (delayed)Not specifiedI-Rs

Note: PPF refers to paired-pulse facilitation. I-Rs indicate imidazoline receptors.

N Methylimidazoleacetic Acid Tele Miaa

Histamine Metabolism as a Source of Imidazoleacetic Acid

Histamine, a biogenic amine derived from histidine, can be metabolized through distinct pathways, one of which yields imidazoleacetic acid.

Role of Diamine Oxidase (DAO) in Histamine Deamination

Diamine oxidase (DAO), also identified as amine oxidase, copper-containing 1 (AOC1) or histaminase, is a primary enzyme responsible for the oxidative deamination of histamine. wikipedia.orgebi.ac.ukgoogle.commdpi.comnih.gov This process involves the removal of an amino group from histamine, converting it into imidazole-4-acetaldehyde (B1219054). wikipedia.orgebi.ac.uksigmaaldrich.comresearchgate.netbiologydiscussion.com Subsequently, aldehyde dehydrogenase (ALD-DH) catalyzes the further oxidation of imidazole-4-acetaldehyde to form imidazole-4-acetic acid (IAA). wikipedia.orgsigmaaldrich.comresearchgate.netbiologydiscussion.comsigmaaldrich.com

DAO is predominantly found in peripheral tissues, including the small intestine, kidney, and placenta, and is particularly significant in metabolizing histamine derived from dietary sources. mdpi.comnih.govcreative-proteomics.com In humans, the oxidative deamination pathway mediated by DAO represents the dominant route for catabolizing ingested histamine, with IAA being a major urinary metabolite. nih.gov

Comparison with Methylation Pathway (Histamine N-methyltransferase, HMT)

An alternative major pathway for histamine metabolism involves histamine N-methyltransferase (HMT). ebi.ac.ukgoogle.commdpi.comnih.govsigmaaldrich.comresearchgate.netwikipedia.orghmdb.cataylorandfrancis.commdpi.com HMT catalyzes the methylation of histamine, transferring a methyl group from S-adenosyl-L-methionine to the imidazole (B134444) ring, thereby producing Nτ-methylhistamine (t-MH). ebi.ac.ukgoogle.comsigmaaldrich.comwikipedia.org This methylated metabolite is typically further oxidized by monoamine oxidase B (MAO-B) to form tele-methylimidazoleacetic acid (t-MIAA). sigmaaldrich.comresearchgate.nethmdb.ca

The distribution and function of these enzymes differ significantly. HMT is predominantly located within the central nervous system (CNS) and operates intracellularly, playing a crucial role in regulating histaminergic neurotransmission. mdpi.comwikipedia.org In contrast, DAO is primarily found in peripheral tissues and is responsible for the catabolism of extracellular histamine, especially that originating from the diet. mdpi.comnih.govwikipedia.org While the DAO pathway leads to imidazoleacetic acid, the HMT pathway results in methylimidazoleacetic acid derivatives. sigmaaldrich.comresearchgate.nethmdb.ca Although methylation is considered the principal route for histamine metabolism in the mammalian brain, evidence indicates that histamine oxidation to IAA can also occur in the brain, particularly when HMT activity is inhibited. nih.govpnas.org

Histidine Metabolism and Transamination Pathways

Imidazoleacetic acid can also be synthesized through pathways originating from the amino acid L-histidine.

Conversion of L-Histidine to Imidazole-4-pyruvic Acid

L-histidine serves as a precursor for IAA via the intermediate imidazole-4-pyruvic acid (IPA). researchgate.netnih.govbiosynth.comresearchgate.net This conversion can be achieved through transamination reactions, often mediated by enzymes such as histidine transaminase, also known as kynurenine (B1673888) aminotransferase (KAT). mdpi.compnas.orgtaylorfrancis.com Research has demonstrated the use of Escherichia coli whole-cell biocatalysts, engineered to express membrane-bound L-amino acid deaminase (mL-AAD) from Proteus vulgaris, for the efficient conversion of L-histidine to IPA. researchgate.netnih.govresearchgate.net IPA itself is recognized as a metabolite in histidine degradation. biosynth.com

Decarboxylation to Imidazoleacetic Acid

Following its formation, imidazole-4-pyruvic acid undergoes decarboxylation to yield imidazoleacetic acid. researchgate.netnih.govresearchgate.net One established method for this transformation involves the action of hydrogen peroxide (H₂O₂) on IPA. researchgate.netnih.gov While other metabolic routes for histidine exist, such as decarboxylation to histamine or conversion to imidazole-lactic acid, the pathway leading to IAA specifically involves the intermediate IPA and its subsequent decarboxylation. nih.gov

Enzymatic Mechanisms and Biocatalytic Synthesis

The biosynthesis of imidazoleacetic acid is underpinned by specific enzymatic mechanisms, and advancements have led to the development of biocatalytic approaches for its production.

Enzymatic Mechanisms: The primary enzymatic steps involved in IAA formation include:

Diamine Oxidase (DAO): Catalyzes the oxidative deamination of histamine to imidazole-4-acetaldehyde. wikipedia.orgebi.ac.uksigmaaldrich.comresearchgate.netbiologydiscussion.com

Aldehyde Dehydrogenase (ALD-DH): Oxidizes imidazole-4-acetaldehyde to imidazole-4-acetic acid (IAA). wikipedia.orgsigmaaldrich.comresearchgate.netbiologydiscussion.comsigmaaldrich.com

Histidine Transaminase (Kynurenine Aminotransferase): Converts L-histidine to imidazole-4-pyruvic acid (IPA). mdpi.compnas.orgtaylorfrancis.com

Decarboxylation of IPA: IPA is decarboxylated to IAA, often facilitated by hydrogen peroxide. researchgate.netnih.gov

Imidazoleacetic Acid Phosphoribosyltransferase (IPRT): Conjugates IAA with phosphoribosyl-pyrophosphate to form imidazoleacetic acid-ribotide (IAA-RP). sigmaaldrich.comsigmaaldrich.com

Biocatalytic Synthesis: Biocatalytic methods offer a sustainable and efficient alternative to traditional chemical synthesis for producing IAA. A notable biocatalytic approach utilizes an engineered E. coli whole-cell system expressing mL-AAD to convert L-histidine into IPA. researchgate.netnih.govresearchgate.net This intermediate is then decarboxylated to IAA using hydrogen peroxide. researchgate.netnih.gov Under optimized conditions, this method has demonstrated the capability to produce IAA from L-histidine with a yield of approximately 69.9%. researchgate.netnih.gov This biocatalytic strategy is recognized for its environmental friendliness and cost-effectiveness, presenting a promising avenue for industrial IAA production. researchgate.netresearchgate.netnih.gov

Data Tables

Table 1: Key Enzymes in Imidazoleacetic Acid Biosynthesis

Enzyme NameEC NumberPrimary Substrate(s)Primary Product(s)Metabolic Role in IAA Production
Diamine Oxidase (DAO)1.4.3.22HistamineImidazole-4-acetaldehydeOxidative deamination of histamine to form the precursor for IAA.
Aldehyde Dehydrogenase (ALD-DH)1.2.1.3Imidazole-4-acetaldehydeImidazole-4-acetic acid (IAA)Oxidizes imidazole-4-acetaldehyde to IAA.
Histidine Transaminase (Kynurenine Aminotransferase)2.6.1.xL-HistidineImidazole-4-pyruvic acid (IPA)Converts L-histidine to IPA, an intermediate in IAA biosynthesis.
(Enzyme for IPA Decarboxylation)N/AImidazole-4-pyruvic acid (IPA)Imidazoleacetic acid (IAA)Decarboxylates IPA to form IAA.
Imidazoleacetic Acid Phosphoribosyltransferase (IPRT)6.3.4.8Imidazoleacetic acid (IAA), PRPPImidazoleacetic acid-ribotide (IAA-RP)Conjugates IAA with PRPP to form IAA-RP, a downstream metabolite.

Table 2: Major Metabolic Pathways Leading to Imidazoleacetic Acid

Pathway OriginKey Intermediate(s)Primary Enzyme(s) InvolvedEnd Product(s) Related to IAA
HistamineImidazole-4-acetaldehydeDiamine Oxidase (DAO), Aldehyde Dehydrogenase (ALD-DH)Imidazoleacetic acid (IAA)
HistidineImidazole-4-pyruvic acid (IPA)Histidine Transaminase (KAT), IPA Decarboxylase (e.g., H₂O₂-mediated)Imidazoleacetic acid (IAA)
HistamineNτ-methylhistamine (t-MH)Histamine N-methyltransferase (HMT), Monoamine Oxidase B (MAO-B)Tele-methylimidazoleacetic acid (t-MIAA)

Compound List

Imidazoleacetic acid (IAA)

Histamine

Histidine

Diamine Oxidase (DAO)

Histamine N-methyltransferase (HMT)

Imidazole-4-acetaldehyde

Aldehyde Dehydrogenase (ALD-DH)

Imidazole-4-pyruvic acid (IPA)

L-amino acid deaminase (mL-AAD)

Hydrogen peroxide (H₂O₂)

Histidine transaminase (Kynurenine aminotransferase)

Imidazoleacetic acid phosphoribosyltransferase (IPRT)

Imidazoleacetic acid-ribotide (IAA-RP)

Tele-methylhistamine (t-MH)

Monoamine oxidase B (MAO-B)

Tele-methylimidazoleacetic acid (t-MIAA)

Imidazole Acetate (B1210297) Monooxygenase Activity

Imidazole acetate monooxygenase is an enzyme involved in the hydroxylation of imidazole acetate. This enzyme has been studied in microbial systems, specifically being purified and crystallized from induced cells of a pseudomonad researchgate.net. Research has characterized some of its properties, indicating its role in specific metabolic transformations within these organisms researchgate.net. While imidazoleacetic acid itself is a metabolite of histamine, the imidazole acetate monooxygenase activity described pertains to the hydroxylation of imidazole acetate, a related imidazole derivative.

Biocatalytic Production Methods

An efficient biocatalytic method for the synthesis of imidazole-4-acetic acid (IAA) has been developed utilizing L-histidine (L-His) as a precursor nih.gov. This process involves a two-step enzymatic conversion. Initially, an Escherichia coli whole-cell biocatalyst, engineered to express membrane-bound L-amino acid deaminase (mL-AAD) from Proteus vulgaris, converts L-histidine into imidazole-4-pyruvic acid (IPA) nih.gov. Subsequently, IPA undergoes decarboxylation to yield imidazoleacetic acid, a reaction facilitated by hydrogen peroxide (H₂O₂) nih.gov. Under optimized conditions, this biocatalytic approach can produce 34.97 mM of IAA from 50 mM L-histidine, achieving a yield of 69.9% nih.gov. This method offers advantages over traditional chemical synthesis, being more environmentally friendly and cost-effective, thereby presenting a promising avenue for industrial IAA production nih.gov.

Data Table 1: Biocatalytic Production of Imidazoleacetic Acid (IAA)

SubstrateBiocatalystIntermediate ProductYield (%)Final IAA Concentration (mM)
L-HistidineEscherichia coli whole-cell expressing mL-AAD from Proteus vulgarisImidazole-4-pyruvic acid (IPA)69.934.97

Conjugation and Further Metabolism

Following its formation, imidazoleacetic acid can undergo conjugation and further metabolic processing. These pathways involve the attachment of various molecules, leading to modified forms with distinct biological activities.

Imidazoleacetic acid (IAA) can be conjugated with phosphoribosyl-pyrophosphate (PRPP) to form imidazoleacetic acid ribotide (IAA-RP) pnas.orgsigmaaldrich.com. This conjugation reaction is catalyzed by the enzyme imidazoleacetic acid 5'-phosphoribosyl transferase (IPRT), also known as imidazole acetic acid phosphoribosyltransferase (IAPT) sigmaaldrich.comdr-healthcare.com. In this process, PRPP acts as the ribosyl donor, with ATP providing the necessary energy through a mechanism that is noted as rare in mammalian systems physiology.org. The resulting molecule, IAA-RP, is identified as [1-(5-phosphoribosyl)imidazol-4-yl]acetic acid and functions as an endogenous ligand that stimulates imidazol(in)e receptors pnas.orgphysiology.orgnih.gov.

The metabolic fate of imidazoleacetic acid ribotide (IAA-RP) includes its dephosphorylation to yield imidazoleacetic acid riboside (IAA-R) pnas.org. This conversion is mediated by enzymes such as phosphatases and 5'-nucleotidases pnas.orgsigmaaldrich.com. Preliminary studies investigating the in vitro activity of these enzymes suggest a relative order of efficacy in the dephosphorylation of IAA-RP. Alkaline phosphatase appears to exhibit the highest activity, followed by acid phosphatase, with 5'-ecto-nucleotidase showing lower activity in this conversion sigmaaldrich.com.

Data Table 2: Relative In Vitro Activity of Enzymes in IAA-RP Dephosphorylation

EnzymeRelative Activity
Alkaline phosphataseHigh
Acid phosphataseModerate
5'-Ecto-nucleotidaseLower

Modulation of Synaptic Transmission

Imidazoline (B1206853) Receptors and Ligand Interactions

Imidazoline receptors (I-Rs) represent a class of non-adrenergic binding sites that interact with endogenous ligands and various synthetic compounds, including antihypertensive drugs like clonidine. These receptors are broadly classified into three subtypes: I₁, I₂, and I₃, each associated with distinct physiological functions. IAA-RP has emerged as a key endogenous ligand interacting with these receptor systems.

Imidazoleacetic Acid Ribotide as an Endogenous Imidazoline Receptor Agonist

Imidazoleacetic acid-ribotide (IAA-RP) is recognized as an endogenous agonist that stimulates imidazoline receptors physiology.orgitmedicalteam.plbenthamdirect.comnih.govmedchemexpress.com. Studies have demonstrated that IAA-RP is released in a calcium-dependent manner from synaptosomal preparations following depolarization, suggesting its role as a neurotransmitter or modulator physiology.org. Research indicates that IAA-RP has a significantly higher affinity for I-Rs compared to α₂-adrenergic receptors (α₂-ARs) nih.gov. Its effects on synaptic transmission, such as the depression of excitatory synaptic responses in the hippocampus, are mediated through the activation of these imidazoline receptors physiology.orgnih.gov. The dephosphorylated metabolite of IAA-RP, imidazoleacetic acid-riboside (IAA-R), also exhibits inhibitory effects on synaptic transmission, albeit with lower affinity than IAA-RP physiology.org.

Subtypes of Imidazoline Receptors (I₁, I₂, I₃) and Imidazoleacetic Acid Derivatives

Three main classes of imidazoline receptors have been pharmacologically characterized: I₁, I₂, and I₃ benthamdirect.comwikipedia.orgresearchgate.nettandfonline.comscispace.comresearchgate.net.

  • I₁ Receptors: These receptors are primarily involved in the central inhibition of sympathetic tone, leading to a reduction in blood pressure physiology.orgbenthamdirect.comwikipedia.orgresearchgate.netcore.ac.uk. They are localized to plasma membranes and are predominantly neuronal nih.gov. IAA-RP is considered an endogenous agonist for I₁-Rs core.ac.uk. Furthermore, I₁ receptors are implicated in promoting Na⁺ excretion and neural activity during hypoxia wikipedia.org.
  • I₂ Receptors: The functions of I₂ receptors are less clearly defined but are implicated in various psychiatric conditions benthamdirect.comwikipedia.orgtandfonline.com. They are often described as allosteric binding sites associated with monoamine oxidase (MAO) enzymes, particularly MAO-B benthamdirect.comtandfonline.comcore.ac.uk. Research suggests I₂ receptor ligands may possess antinociceptive activity and work synergistically with opioids in acute pain tandfonline.com.
  • I₃ Receptors: These receptors are found in pancreatic β-cells and are involved in regulating insulin (B600854) secretion benthamdirect.comwikipedia.orgtandfonline.comcore.ac.uk.
  • While IAA-RP is primarily identified as an I₁ receptor agonist, the broader class of imidazoline receptors interacts with various endogenous ligands, including agmatine, β-carbolines (like harmane), and clonidine-displacing substance (CDS) itmedicalteam.plbenthamdirect.comtandfonline.comcore.ac.ukresearchgate.net. Derivatives of imidazoleacetic acid have not been extensively detailed in the context of specific subtype interactions in the provided search results, with the focus being on IAA-RP itself as an endogenous ligand.

    Signaling Pathways Mediated by Imidazoline Receptors

    The signaling pathways downstream of imidazoline receptor activation are diverse and depend on the receptor subtype. For I₁ receptors, activation has been linked to the activation of phosphatidylcholine-specific phospholipase C (PC-PLC), which in turn can lead to the activation of mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) itmedicalteam.plresearchgate.net. Some studies also suggest I₁ receptor activation can inhibit adenylate cyclase and decrease forskolin-stimulated cyclic AMP (cAMP) levels in a pertussis toxin-insensitive manner researchgate.net. Additionally, I₁ receptor activation may inhibit the sodium-hydrogen antiporter and induce enzymes involved in catecholamine synthesis, suggesting a potential link to the neurocytokine receptor family wikipedia.org.

    Central Nervous System Distribution and Effects

    Presence in Brain and Cerebrospinal Fluid

    Imidazoleacetic acid (IAA) has been unequivocally demonstrated in the rat brain, human cerebrospinal fluid (CSF), and human plasma using gas chromatography-mass spectrometry researchgate.netnih.gov. Studies have quantified IAA levels in rat brain at approximately 140 ± 14 pmol/g and in human lumbar CSF at 2.7 ± 0.2 pmol/ml nih.gov. Imidazoleacetic acid-ribotide (IAA-RP) is also present in neurons and processes throughout the CNS, with particular prevalence in regions involved in blood pressure control physiology.orgnih.gov. High concentrations of IAA-RP have been noted in the hippocampus physiology.org.

    Localization in Specific Neuronal Populations (e.g., Brainstem, RVLM, Vestibular Neurons)

    Research has identified specific localizations for IAA-RP within the CNS. It is notably present in neurons of the rostral ventrolateral medulla (RVLM), a key brainstem center for regulating sympathetic outflow and cardiovascular functions physiology.orgnih.govfrontiersin.org. Immunocytochemical studies have localized IAA-RP in neurons of numerous brain regions, suggesting a widespread modulatory role beyond the brainstem physiology.org.

    Furthermore, IAA-RP has been found in vestibular neurons that participate in the vestibulo-sympathetic reflex (VSR) pathway nih.govfrontiersin.orgresearchgate.netphysiology.org. These pathways are important for modulating blood pressure in response to changes in head position. Studies have shown that IAA-RP often co-localizes with glutamate (B1630785) immunofluorescence in these VSR neurons nih.govphysiology.org. This co-localization may facilitate the rapid modulation of presympathetic neurons in the ventrolateral medulla by the vestibular system, thereby influencing blood pressure nih.govresearchgate.netphysiology.org. Specifically, vestibular neurons projecting to the solitary nucleus have been shown to be glutamate-immunofluorescent and also contain IAA-RP, indicating a role in integrating vestibular information with autonomic control physiology.org.


    Neurochemical and Behavioral Implications

    Imidazoleacetic acid (IAA) and its more active ribotide conjugate, IAA-RP, exhibit several neurochemical properties that influence neuronal signaling and, consequently, behavior.

    Interaction with GABAergic System: Imidazoleacetic acid itself is recognized as a potent agonist of gamma-aminobutyric acid type A (GABA-A) receptors and a partial agonist at GABA-C receptors pnas.orgmdpi.comresearchgate.netnih.govnih.gov. GABA is the primary inhibitory neurotransmitter in the CNS, and its modulation by IAA suggests a role in regulating neuronal excitability and influencing processes such as analgesia, sedation, and muscle relaxation pnas.orgmdpi.comresearchgate.netnih.gov. The formation of IAA in the brain, even in small quantities, indicates a potential for interaction between the histaminergic and GABAergic systems nih.gov.

    Interaction with Imidazoline Receptors (I-Rs): A significant area of research focuses on imidazoleacetic acid-ribotide (IAA-RP), which is identified as an endogenous ligand for imidazoline receptors (I-Rs) nih.govpnas.orgitmedicalteam.plnih.govnih.gov. Imidazoline receptors are a class of receptors that bind imidazoline compounds, distinct from adrenergic receptors, although some overlap exists pnas.orgpnas.orgresearchgate.net. IAA-RP has been shown to bind with high affinity to I1 and potentially I3 subtypes of these receptors pnas.orgpnas.orgnih.govresearchgate.netphysiology.org.

    Distribution and Release in the CNS: IAA-RP has been detected in various brain regions, including the brainstem, specifically in neurons of the rostroventrolateral medulla (RVLM), an area critical for cardiovascular regulation pnas.orgpnas.orgnih.govresearchgate.net. Furthermore, IAA-RP is present in synaptosome-enriched fractions, and its release from these fractions is dependent on depolarization and calcium influx, characteristics consistent with neurotransmitter function pnas.orgitmedicalteam.pl. Studies have also localized IAA-RP in neurons of the hippocampus and striatum, suggesting roles in cognitive and motor functions, respectively researchgate.netakjournals.com.

    Effects on Synaptic Transmission and Autonomic Function: Research in hippocampal slices has demonstrated that IAA-RP can depress excitatory synaptic transmission, particularly at the Schaffer collateral-CA1 synapses. This depression is thought to occur, at least in part, via a presynaptic mechanism nih.govnih.govphysiology.orgresearchgate.net. The metabolite imidazoleacetic acid-riboside (IAA-R) also exhibits inhibitory effects on synaptic transmission, though generally to a lesser extent than IAA-RP physiology.orgresearchgate.net.

    Moreover, IAA-RP's presence in the RVLM and its interaction with I-Rs, which are involved in blood pressure regulation, suggest a role in modulating sympathetic drive and systemic blood pressure pnas.orgpnas.orgnih.govresearchgate.net. Studies have shown that microinjection of IAA-RP into the RVLM can alter blood pressure pnas.org. IAA-RP also stimulates the release of arachidonic acid and influences insulin secretion, further indicating its involvement in diverse physiological signaling pathways pnas.orgphysiology.orgresearchgate.net.

    The concentration of IAA-RP in rat brain tissue has been quantified, providing a baseline for its endogenous presence.

    CompoundTissueConcentration (μg/g tissue)Sample Size (n)Source
    Imidazoleacetic acid-ribotide (IAA-RP)Rat Brain1.1 ± 0.68 pnas.org

    The impact of IAA-RP and its metabolite IAA-R on hippocampal synaptic function has been quantified, illustrating their capacity to modulate neuronal communication.

    CompoundConcentrationEffect on fEPSP Slope (% of Baseline)Source
    IAA-RP10 μM51.2 ± 5.7 physiology.orgresearchgate.net
    IAA-R10 μM65.9 ± 3.8 physiology.orgresearchgate.net

    Potential as a Neuroregulator

    The cumulative research findings strongly support the potential of imidazoleacetic acid derivatives, particularly IAA-RP, to function as endogenous neuroregulators. Its characteristics align with those expected of a neurotransmitter or neuromodulator within the CNS.

    Endogenous Ligand for Imidazoline Receptors: IAA-RP is proposed as a key endogenous ligand for imidazoline receptors (I-Rs) nih.govpnas.orgitmedicalteam.pl. The identification of its presence in brain tissue, its release from neuronal terminals, and its ability to elicit physiological responses mediated by I-Rs (such as effects on blood pressure and synaptic transmission) collectively bolster its candidacy pnas.orgnih.govpnas.orgitmedicalteam.plnih.govresearchgate.net. The ability of IAA-RP to modulate synaptic plasticity in the hippocampus, for instance, suggests a role in learning and memory processes, highlighting its regulatory capacity beyond autonomic functions nih.govnih.govphysiology.orgresearchgate.net.

    Modulation of Autonomic and Motor Functions: The presence of IAA-RP in the RVLM and its known effects on blood pressure indicate a significant role in regulating the sympathetic nervous system and cardiovascular homeostasis pnas.orgpnas.orgnih.govresearchgate.net. Furthermore, its localization in the striatum and observed effects on corticostriatal transmission suggest a potential link to motor control and the autonomic deficits observed in conditions like Parkinson's disease akjournals.com.

    Bridging Neurotransmitter Systems: As an agonist at GABA receptors and an endogenous ligand for imidazoline receptors, IAA and its derivatives represent a molecular link between distinct neurotransmitter systems. This suggests that IAA may integrate signals from different pathways, thereby contributing to the complex regulatory network of the brain. The formation of IAA from histamine also implies a connection between histaminergic signaling and GABAergic modulation nih.gov.

    Analytical Methodologies for Imidazoleacetic Acid Quantification in Biological Matrices

    Chromatographic Techniques

    Chromatographic methods, particularly when coupled with mass spectrometry, offer unparalleled sensitivity and selectivity for the analysis of imidazoleacetic acid and its derivatives.

    Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and cost-effective technique for the analysis of volatile and semi-volatile compounds. For imidazoleacetic acid, which is a polar molecule, derivatization is typically required to enhance its volatility and thermal stability for GC analysis.

    The process generally involves extracting IAA from the biological matrix, followed by derivatization. Common derivatization agents include ethyl chloroformate (ECF) or the formation of n-butyl esters using reagents like boron trifluoride-butanol. nih.govresearchgate.netpragolab.cz Following derivatization, the sample is injected into the GC system, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated analytes are then detected and identified by the mass spectrometer, which analyzes their mass-to-charge ratio and fragmentation patterns. nih.govpragolab.czhmdb.ca

    GC-MS offers high specificity, with identification confirmed by GC retention time, peak shape, and ion abundance ratios. nih.gov This method has demonstrated the capability to quantify IAA in amounts as low as 0.20 nmol. nih.gov While effective, GC-MS often requires more extensive sample preparation, including dehydration steps, which can be time-consuming compared to some liquid chromatography-based methods. google.com

    Table 4.1.1: Summary of GC-MS Applications for Imidazoleacetic Acid Quantification

    TechniqueSample MatrixDerivatization Agent ExampleTypical Detection LimitKey FeaturesReferences
    GC-MSUrinen-butyl ester~0.20 nmolHigh specificity, cost-effective nih.gov
    GC-MSUrine, PlasmaEthyl Chloroformate (ECF)Not specifiedRapid derivatization, established technique researchgate.netpragolab.cz

    Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are powerful tools for analyzing polar and non-volatile compounds like imidazoleacetic acid in biological samples. These techniques offer high sensitivity, selectivity, and the ability to handle complex matrices with minimal sample preparation.

    Ion-pairing chromatography (IPC) in a reversed-phase (RP) mode is particularly effective for separating charged or highly polar analytes that are poorly retained on standard RP columns. This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, thereby increasing its retention on the non-polar stationary phase. technologynetworks.com

    This approach has been successfully applied to the quantification of 1-methyl-4-imidazoleacetic acid (tele-MIAA), a major histamine (B1213489) metabolite, in urine. researchgate.netnih.govcapes.gov.brnih.gov For instance, a method utilizing 0.5 mM tridecafluoroheptanoic acid as an ion-pairing reagent in RP mode demonstrated high repeatability and precision for tele-MIAA analysis in human urine. researchgate.netnih.gov This method achieved inter- and intra-run precision values of 8.4% and 4.3%, respectively, with an accuracy ranging from -16.2% to 8.0% across a linear concentration range of 22–1,111 ng mL⁻¹. researchgate.netnih.gov The method also allows for the baseline separation of tele-MIAA from its structural isomer, 1-methyl-5-imidazoleacetic acid (pi-MIAA). researchgate.netnih.gov Sample preparation is often minimal, involving simple centrifugation and dilution. capes.gov.brnih.gov

    Table 4.1.2.1: Performance Metrics for Ion-Pairing LC-MS Methods for Imidazoleacetic Acid Metabolites

    AnalyteSample MatrixTechniqueIon-Pairing ReagentPrecision (Inter/Intra-run)AccuracyLinear RangeKey FindingsReferences
    tele-MIAAHuman UrineRP-HPLC-ESI-MS0.5 mM Tridecafluoroheptanoic acid8.4% / 4.3%-16.2% to +8.0%22–1,111 ng mL⁻¹High repeatability, separates isomers researchgate.netnih.gov

    Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) represents a significant advancement, offering faster separation times, higher resolution, and improved sensitivity compared to traditional HPLC. This technique is widely employed for the simultaneous quantification of histamine and its various metabolites, including imidazoleacetic acid and its methylated derivatives. researchgate.netoncotarget.comresearchgate.netacs.orgnih.gov

    UHPLC-MS/MS methods often involve simple sample preparation, such as dilution with organic solvents like acetonitrile. researchgate.net However, due to the endogenous nature of these compounds and potential matrix effects, techniques like standard addition may be necessary for accurate quantification when labeled internal standards are unavailable. researchgate.net UHPLC-MS/MS methods can achieve rapid separations, often within 10-15 minutes, and have demonstrated good linearity, precision, and accuracy for analytes like imidazoleacetic acid and its derivatives. researchgate.netresearchgate.netacs.orgnih.govwaters.com For example, detection limits for imidazoleacetic acid in mice hair have been reported as low as 0.1 pmol using UHPLC-ESI-TOF-MS after derivatization. nih.govwaters.com These methods are also utilized in metabolomic profiling studies, aiding in the discovery of potential biomarkers for various conditions. oncotarget.com

    Table 4.1.2.2: Performance Metrics for UHPLC-MS/MS Methods for Imidazoleacetic Acid Metabolites

    AnalyteSample MatrixTechniqueSample PrepDetection Limit ExampleKey FeaturesReferences
    IAA, MIAA, etc.Urine, HairUHPLC-MS/MSDilutionIAA: 0.1 pmol (hair)Fast separation, high sensitivity, metabolomics researchgate.netoncotarget.comacs.orgnih.govwaters.com

    Liquid Chromatography-Mass Spectrometry (LC-MS)

    Enzymatic Assays

    Enzymatic assays provide an alternative approach for quantifying imidazoleacetic acid, often relying on the specific substrate requirements of enzymes involved in its metabolic pathways.

    A notable enzymatic method for imidazoleacetic acid (ImAA) quantification utilizes the enzyme imidazole (B134444) acetate (B1210297) monooxygenase from Pseudomonas sp. nih.gov This enzyme is characterized by its strict substrate specificity and catalyzes the concomitant oxidation of NADH to NAD+. nih.govub.edu The principle of this assay involves measuring the decrease in absorbance at 340 nm, which directly corresponds to the consumption of NADH during the enzymatic conversion of ImAA. nih.govub.edumegazyme.com

    This spectrophotometric approach allows for the determination of ImAA in biological samples, although partial purification or concentration of tissue extracts via column chromatography may be necessary. nih.gov The lowest measurable level of ImAA reported for this method is 2 nmol. nih.gov This principle of monitoring NADH/NAD+ interconversion is a common strategy in spectrophotometric assays for various metabolic intermediates. megazyme.comnih.gov

    Table 4.2.1: Performance Metrics for Spectrophotometric Enzymatic Assays for Imidazoleacetic Acid

    AnalyteEnzyme UsedDetection PrincipleSample MatrixLowest Measurable LevelKey FeaturesReferences
    Imidazoleacetic Acid (ImAA)Imidazole acetate monooxygenase (Pseudomonas sp.)NADH oxidation (spectrophotometry at 340 nm)Tissue extracts2 nmolEnzyme-specific, direct measurement nih.gov

    Substrate Specificity of Imidazole Acetate Monooxygenase

    The imidazole acetate monooxygenase enzyme plays a critical role in the metabolic pathways involving imidazoleacetic acid. Research has highlighted its strict substrate specificity, which is leveraged for analytical purposes nih.gov. In Pseudomonas species, enzymes like HinF have been identified that catalyze the hydroxylation of imidazole-4-acetic acid (ImAA), a metabolite of histamine researchgate.net. The broader Hin pathway in Pseudomonas involves the sequential transformation of ImAA into fumaric acid researchgate.netunileon.es. The specificity of these enzymes is key to their use in biochemical assays for identifying and quantifying imidazoleacetic acid.

    Immunoassays

    Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISA), are widely used for the quantification of various metabolites and biomolecules. While direct ELISA protocols specifically for imidazoleacetic acid are not extensively detailed in the provided literature, the principles and applications of immunoassays for related compounds offer insight.

    Enzyme-Linked Immunosorbent Assay (ELISA) for Metabolites

    ELISA and other enzyme immunoassays (EIA) are established formats for high-throughput analysis of biological samples acs.org. Antibodies used in immunoassays can sometimes recognize not only the target molecule but also structurally related compounds, including metabolites caymanchem.com. This cross-reactivity can lead to higher reported analyte concentrations compared to techniques like LC/MS or GC/MS, which are more specific to a single compound caymanchem.com. Studies have reported the use of ELISA for quantifying 1-methylhistamine (B192778), another metabolite related to histamine metabolism researchgate.netnih.gov. Furthermore, the development of immunoassays for methylimidazoleacetic acid, a compound structurally similar to IAA, suggests the potential for developing specific ELISA kits for IAA or its close derivatives hoelzel-biotech.com.

    Immunocytochemical Mapping and Immunoreactivity Studies

    Immunocytochemistry has been instrumental in visualizing the localization of imidazoleacetic acid derivatives, particularly imidazole-4-acetic acid-ribotide (IAA-RP), within biological tissues. Studies using immunofluorescence and light/electron microscopic immunocytochemistry have successfully mapped IAA-RP in various neural systems, including the rat vestibular nuclei and hippocampus nih.govphysiology.orgpnas.org.

    In the rat vestibular nuclei, IAA-RP immunolabeling has been observed in subpopulations of neurons within the descending and caudal medial nuclei. The immunoreactivity is localized in cell bodies, dendritic processes, axons, and presynaptic boutons nih.gov. Further investigations have shown IAA-RP-labeled dendrites to be closely associated with synapsin-I immunoreactivity, indicating dense innervation physiology.org. In the hippocampus, IAA-RP immunoreactivity has been identified in the CA1 stratum radiatum, suggesting its role in synaptic transmission modulation physiology.org. These studies demonstrate the utility of immunocytochemical techniques in revealing the precise anatomical distribution of IAA-RP within complex cellular environments nih.govpnas.org.

    Table 2: Immunocytochemical Localization of IAA-RP

    StudyTarget CompoundTissue/SystemLocation of ImmunoreactivityCellular Components
    nih.govIAA-RPRat Vestibular NucleiDescending nucleus, caudal medial nucleusNeuron subpopulations, cell bodies, dendritic processes, axons, presynaptic boutons
    physiology.orgIAA-RPRat HippocampusCA1 stratum radiatumNeuronal staining, IAA-RP-labeled dendrites
    pnas.orgIAA-RPRat Brainstem (RVLM)Vestibular nuclei, cerebellar cortexCell bodies, neuropil, dendritic processes

    Application in Metabolomics and Biomarker Discovery

    Imidazoleacetic acid and its derivatives are increasingly recognized for their potential roles in metabolomics and as biomarkers for various conditions.

    Detection in Urine, Serum, and Tissues

    Imidazoleacetic acid has been detected in various biological matrices, including urine, serum, and tissues, contributing to the understanding of metabolic profiles. In mouse urine, IAA has been identified following radiation exposure nih.govsemanticscholar.org. Human urine studies have also detected IAA and its related compounds, such as 1-methyl-4-imidazoleacetic acid (MIAA), in the context of histamine metabolism and disease states researchgate.netcam.ac.ukresearchgate.net. For instance, altered histamine metabolism, in which IAA is an oxidative product, has been associated with Systemic Lupus Erythematosus (SLE) researchgate.net. Elevated levels of tele-MIAA have been observed in mastocytosis patients cam.ac.uk. Furthermore, IAA has been identified as a potential marker in urine for bladder cancer detection through metabolomic profiling studies nih.govresearchgate.net.

    Table 3: Imidazoleacetic Acid in Metabolomics and Biomarker Discovery

    Application AreaBiological MatrixFindings/RoleReference(s)
    Radiation BiomarkerMouse UrineDose-dependent increase observed 8 hours post-exposure. nih.govsemanticscholar.org
    Bladder Cancer MarkerHuman UrineIdentified as a putative marker in metabolomic profiling studies. nih.govresearchgate.net
    Histamine MetabolismHuman Urine/SerumOxidative product of histamine; metabolic abnormalities associated with SLE. researchgate.net
    Asthma PhenotypingHuman UrineReduced release of methyl-imidazoleacetic acid observed in asthmatic children. mdpi.com
    Mastocytosis IndicationHuman UrineElevated levels of tele-MIAA detected. cam.ac.uk

    Identification as Potential Radiation Biomarker

    Imidazoleacetic acid has emerged as a molecule of interest in the field of radiation biology, specifically as a potential biomarker for radiation exposure. Studies involving mouse models have shown a significant, dose-dependent increase in urinary IAA levels approximately 8 hours after radiation exposure nih.govsemanticscholar.org. This observation, alongside changes in other metabolites like thymidine (B127349) and thymine, suggests that IAA may serve as an indicator of cellular response to radiation damage nih.govsemanticscholar.org. The identification of IAA as a potential radiation biomarker is an active area of research, aiming to develop sensitive and specific methods for its detection in biological samples following irradiation.

    Compound Names Mentioned:

    Imidazoleacetic acid (IAA)

    Imidazole acetate monooxygenase

    Histamine

    1-methylhistamine

    Thymidine

    Thymine

    Phenyl glucuronide

    1-methyl-4-imidazoleacetic acid (MIAA) / tele-MIAA

    Imidazoleacetic acid-ribotide (IAA-RP)

    Calbindin

    Synapsin-I

    N-methylhistamine (NMH)

    N-acetylhistamine

    Imidazole acetaldehyde (B116499)

    Methyl imidazole acetic acid

    Methyl histamine

    Acetyl histamine

    Urocanic acid

    Candidatus Arthromitus

    Ruminiclostridium 6

    Penh

    Ara h 2

    IgE

    Treg/Th17 cell balance

    Th1/Th2 cell balance

    Emodin

    Dihydromyricetin (DMY)

    L-citrulline

    6-methylaminopurine

    Imidazoleacetic acid riboside

    3-methyladenine (B1666300)

    1-methyladenosine (B49728)

    Dopamine

    N1-methyl-4-pyridone-3-carboxamide

    Formylanthranilic acid

    4-pyridoxate

    cAMP

    Salsolinol

    Isethionate

    D-ribonic acid

    3-sulfolactic acid

    Vitamin C

    Mesaconic acid

    Sulfosalicylic acid

    Salicyluric acid

    N-acetylanthranilic acid

    4,6-Dihydroxyquinoline

    Sebacic acid

    Hyocholic acid

    Histamine H3 receptor (H3R)

    Imetit

    Myocardial ischemia

    Systemic lupus erythematosus (SLE)

    Prostaglandins

    Thromboxanes

    Leukotrienes

    Isoprostanes

    IgE

    IgG

    OIT (Oral Immunotherapy)

    SLIT (Sublingual Immunotherapy)

    SCIT (Subcutaneous Immunotherapy)

    EPIT (Epicutaneous Immunotherapy)

    HMT (Histamine N-methyltransferase)

    Diaminooxidase (DAO)

    ALDH (Aldehyde dehydrogenase)

    Histamine H1 receptor (H1R)

    Histamine H2 receptor (H2R)

    Histamine H3 receptor (H3R)

    N-formylmethionine

    Cytosine

    Piperidine

    Orlistat

    Amlodipine Besylate

    Sotagliflozin

    SAMe (S-adenosylmethionine)

    PEG 3350

    DEG (Diethylene glycol)

    TEG (Triethylene glycol)

    Histidine

    Taurine (B1682933)

    GlyCysAlaLys

    Histamine release

    Histamine metabolism

    Histamine turnover

    Histamine catabolism

    Pseudomonas species

    HinF

    Hin pathway

    PA-CoA ligase

    PAA (Phenylacetic acid)

    HinK

    PQS (Pseudomonas quinolone signal)

    N2-formylisoasparagine

    Formylaspartic acid

    Aspartic acid

    Fumaric acid

    Pyruvate

    Histidine

    Histamine

    Bladder cancer (BCa)

    Monitoring Histamine Turnover

    Histamine, a biogenic amine, is synthesized from histidine and is involved in numerous bodily functions, including immune responses, neurotransmission, and gastric acid secretion. Its metabolism is a critical process, and imidazoleacetic acid, particularly its methylated derivative 1-methyl-4-imidazoleacetic acid (tele-MIAA), is a major end-product excreted in urine. Measuring these metabolites provides a non-invasive and reliable method to assess histamine turnover in the body.

    Analytical Techniques for Imidazoleacetic Acid Quantification:

    Several analytical techniques are employed for the accurate quantification of imidazoleacetic acid and its derivatives in biological samples, primarily urine. These methods are crucial for obtaining reliable data on histamine metabolism.

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique widely used for the quantification of imidazoleacetic acid metabolites in biological matrices such as urine, plasma, and cerebrospinal fluid researchgate.netnih.govnih.govnovabioassays.comresearchgate.netnih.gov. LC-MS/MS allows for the separation of different isomers, such as tele-MIAA and pi-MIAA, and provides precise measurements even at low concentrations. Ion-pairing chromatography, often in conjunction with reversed-phase modes, has been successfully employed to improve the separation and detection of these polar compounds researchgate.netnih.govnih.gov. For instance, a quantitative LC/MS method using ion-pairing reversed-phase chromatography with tridecafluoroheptanoic acid demonstrated high repeatability for tele-MIAA in urine, with inter- and intra-run precision of 8.4% and 4.3%, respectively researchgate.netnih.gov.

    Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been utilized for the measurement of methylimidazoleacetic acids in biological fluids. This method typically involves derivatization of the analytes, such as forming n-butyl esters, to enhance their volatility and detectability nih.govebi.ac.uk. GC-MS offers specificity and a low detection limit, approximately 7 pmol (1 ng), for these compounds ebi.ac.uk.

    High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection, has been developed for the quantitative determination of tele-methylimidazoleacetic acid (t-MelmAA) in urine nih.govnih.gov. These methods often involve ion-pair reversed-phase chromatography and can be adapted to measure creatinine (B1669602) simultaneously, allowing for the expression of t-MelmAA levels in mmol/mol creatinine, which helps normalize for variations in urine concentration nih.gov.

    Research Findings and Data:

    Studies employing these methodologies have provided valuable insights into histamine turnover and gender-specific differences in metabolite excretion.

    Gender Differences in Tele-MIAA Excretion: A study utilizing a quantitative LC/MS method found significant gender differences in urinary tele-MIAA concentrations, with females exhibiting higher levels than males. These differences were independent of age or demography. The median concentration in females was reported as 3.0 μmol/mmol of creatinine, while in males, it was 2.1 μmol/mmol of creatinine researchgate.netnih.gov.

    Age-Related Changes: Research has also indicated potential age-related variations. In one study, urinary tele-MIAA concentrations in healthy elderly volunteers (mean age 75) showed a slight but significant difference between 6-hour and 24-hour collections, with medians of 2.17 and 2.61 μmol/mmol of creatinine, respectively researchgate.netresearchgate.net.

    Clinical Applications in Mastocytosis: The developed HPLC methods have been applied in clinical studies, including those involving mastocytosis patients. These studies demonstrated a broad range of tele-MIAA excretion values, from normal levels up to 30 mmol/mol of creatinine, highlighting the method's utility in evaluating histamine turnover across various clinical conditions nih.gov.

    Metabolite Levels in Different Populations: Studies comparing different populations have also noted variations. For instance, in a clinical development program involving healthy volunteers from Sweden, Japan, and the USA, median urinary tele-MIAA concentrations were reported as 2.51, 3.27, and 1.93 μmol/mmol of creatinine, respectively researchgate.netresearchgate.net.

    Data Table: Urinary Tele-MIAA Concentrations in Different Populations and Genders

    Population/GroupMedian Tele-MIAA (μmol/mmol creatinine)Reference
    Healthy Females3.0 researchgate.netnih.gov
    Healthy Males2.1 researchgate.netnih.gov
    Elderly Volunteers (6h)2.17 researchgate.netresearchgate.net
    Elderly Volunteers (24h)2.61 researchgate.netresearchgate.net
    Japanese Volunteers3.27 researchgate.netresearchgate.net
    Swedish Volunteers2.51 researchgate.netresearchgate.net
    USA Volunteers1.93 researchgate.netresearchgate.net
    Mastocytosis PatientsUp to 30 nih.gov

    Compound List:

    Imidazoleacetic acid (IAAH)

    1-methyl-4-imidazoleacetic acid (tele-MIAA)

    1-methyl-5-imidazoleacetic acid (pi-MIAA)

    Histamine

    N-methylhistamine (NMH)

    Imidazole acetaldehyde

    Imidazole acetic acid (IAA)

    N-methylimidazole acetic acid (MIAA)

    N tau-Methylimidazoleacetic acid

    N pi-methylimidazoleacetic acid

    tele-methylhistamine (t-MH)

    tele-methyl-imidazole acetic acid (t-MIAA)

    1,4-methyl-5-imidazoleacetic acid (tele-MIAA)

    Histidine

    Creatinine

    Pharmacological Applications and Therapeutic Research Excluding Dosage

    Neurological and Psychiatric Research

    Modulation of Neurological Disorders

    Imidazoleacetic acid (IAA) is recognized as a gamma-aminobutyric acid (GABA) receptor agonist, exhibiting activity at both GABAA and GABAC receptors. wikipedia.orgnih.govresearchgate.net This interaction with the primary inhibitory neurotransmitter system in the central nervous system suggests a role in regulating neuronal excitability. Furthermore, IAA's metabolite, imidazoleacetic acid-ribotide (IAA-RP), has been identified in mammalian brain regions, including the hippocampus and striatum, indicating its potential as a neurotransmitter or neuromodulator. nih.govnih.govnih.govphysiology.orgresearchgate.net Research has linked IAA-RP to psychiatric disorders, particularly depression and anxiety, through its interaction with imidazoline (B1206853) binding sites (IBS). nih.govpatsnap.com Studies also suggest IAA-RP may play a role in the striatum, potentially bridging motor and autonomic deficits observed in conditions such as Parkinson's disease. physiology.org

    Anticonvulsant Effects (e.g., related to Histamine (B1213489) H3 Receptor Antagonism)

    As a GABA receptor agonist, IAA's influence on inhibitory neurotransmission aligns with the known anticonvulsant properties associated with GABAergic activity. wikipedia.orgresearchgate.netnih.gov Beyond IAA itself, research into imidazole-based histamine H3 receptor (H3R) antagonists has revealed significant anticonvulsant effects. Compounds like 2-18 and DL76, which feature imidazole (B134444) structures, have demonstrated efficacy in maximal electroshock (MES)-induced seizure models in mice. nih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgtandfonline.com For instance, compound 2-18 provided dose-dependent protection against MES-induced convulsions at doses ranging from 7.5 to 60 mg/kg (i.p.). nih.govnih.gov Similarly, DL76 exhibited dose-dependent anticonvulsant effects across the same dosage range. frontiersin.orgresearchgate.net Crucially, the anticonvulsant activity of these H3R antagonists was reversed upon co-administration of an H3R agonist, underscoring the role of H3R antagonism in mediating these effects. nih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgtandfonline.com This research highlights the therapeutic potential of H3R antagonists, many of which incorporate imidazole moieties, as anticonvulsant agents. frontiersin.orgtandfonline.com

    Cardiovascular Research

    Role in Blood Pressure Regulation

    Imidazoleacetic acid-ribotide (IAA-RP), a metabolite of IAA, acts as an endogenous ligand that interacts with imidazoline receptors (I-Rs), a class of receptors implicated in cardiovascular regulation. wikipedia.orgnih.govnih.govpatsnap.com IAA-RP has been localized in key brainstem regions involved in blood pressure control, such as the rostroventrolateral medulla (RVLM). wikipedia.orgnih.gov Experimental studies involving microinjection of IAA-RP into the RVLM of spontaneously hypertensive rats resulted in a significant increase in mean arterial pressure (MAP), averaging 25 mmHg over baseline, suggesting a contribution to hypertensive mechanisms. researchgate.net Imidazoline receptors are categorized into subtypes, with I1 receptors playing a role in the central inhibition of sympathetic tone to lower blood pressure, while I3 receptors are associated with insulin (B600854) secretion. wikipedia.orgnih.govpatsnap.comnih.gov

    Antihypertensive Agents and Imidazoline Receptors

    The I1 subtype of imidazoline receptors serves as a primary target for centrally acting antihypertensive medications, including clonidine, moxonidine, and rilmenidine. wikipedia.orgpatsnap.comnih.govnih.gov Activation of I1 receptors within the brainstem leads to a reduction in sympathetic nervous system outflow, promoting vasodilation and a subsequent decrease in blood pressure. patsnap.com While IAA-RP itself induced hypertension in specific experimental contexts, its interaction with I-Rs places it within the broader framework of cardiovascular regulation mediated by these receptors. wikipedia.orgresearchgate.net The development of selective I1 receptor ligands has facilitated the creation of antihypertensive drugs with improved safety profiles compared to earlier treatments. patsnap.comnih.gov

    Inflammation and Immune Response Research

    Histamine, a key mediator of inflammatory and immune responses, is metabolized to imidazoleacetic acid (IAA) through the action of diamine oxidase. nih.govphysiology.orghmdb.ca Elevated levels of imidazoleacetic acid have been observed in animal models of atopic dermatitis, suggesting a correlation with histamine-mediated inflammatory processes. nih.gov Furthermore, IAA has emerged as a potential biomarker in eosinophilic asthma, showing associations with imbalances in T cell subsets, specifically Th1/Th2 and Treg/Th17 cells. nih.govresearchgate.netresearchgate.netnih.gov The histamine H4 receptor (H4R), expressed on various immune cells, plays a role in immune regulation, cell chemotaxis, and cytokine secretion, thereby contributing to inflammatory responses. physiology.orgresearchgate.net Although IAA's direct role in inflammation is not extensively detailed, its presence as a histamine metabolite and its association with immune cell dysregulation in asthma suggest an indirect involvement in inflammatory pathways. nih.govresearchgate.netresearchgate.netnih.gov

    Anti-inflammatory Activities of Derivatives

    Research into imidazoleacetic acid derivatives has revealed promising anti-inflammatory activities. Studies have synthesized various imidazole-containing compounds and evaluated their efficacy in preclinical models of inflammation. For instance, certain imidazole-5-acetic acid derivatives have demonstrated anti-inflammatory properties, acting as antagonists to peptide hormones like angiotensin II, which can influence inflammatory processes mdpi.com. Furthermore, derivatives synthesized from imidazole nuclei have been investigated for their potential to modulate inflammatory responses. Specifically, compounds derived from imidazole-1-ylacetic acid hydrazide, when further modified into pyrazole, pyrazolone, and thiazolidinone structures, exhibited significant anti-inflammatory activity in carrageenan-induced rat paw edema models nih.gov. These derivatives also showed analgesic effects by inhibiting writhing in mice, with some compounds being twice as effective as the reference standard nih.gov. The development of imidazoleacetic acid derivatives as intermediates for medicinal agents, including anti-inflammatory drugs, has also been noted, suggesting a broad potential in this therapeutic area google.com.

    Antithrombotic Research

    Imidazoleacetic acid derivatives have emerged as subjects of interest in antithrombotic research, primarily due to their ability to modulate the fibrinolytic system.

    Inhibition of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI)

    A significant area of investigation involves the development of imidazoleacetic acid derivatives as inhibitors of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI). TAFI is a key regulator of fibrinolysis, the process by which blood clots are broken down. Inhibiting TAFI is considered a strategy for enhancing fibrinolysis and preventing thrombosis nih.govacs.orgacs.orgnih.gov. Research has identified specific substituted imidazole acetic acids, such as compound 10j, as potent inhibitors of activated TAFI (TAFIa) nih.govacs.orgacs.org. These compounds have demonstrated selectivity for TAFIa over other related carboxypeptidases, including CPA, CPN, and CPM, while showing no significant inhibition of CPB nih.govacs.orgacs.org. The development of such selective TAFIa inhibitors holds promise for novel antithrombotic therapies.

    Acceleration of Clot Lysis in Research Models

    Building upon their inhibitory effects on TAFI, imidazoleacetic acid derivatives have also been studied for their ability to accelerate clot lysis. Compound 10j, identified as a potent TAFIa inhibitor, was shown to accelerate clot lysis in vitro nih.govacs.orgacs.org. Furthermore, this derivative demonstrated efficacy in a primate model of thrombosis, indicating its potential therapeutic value in preventing or treating thrombotic events nih.govacs.orgacs.org. These findings highlight the role of imidazoleacetic acid derivatives in enhancing the body's natural clot-dissolving mechanisms.

    Table 1: Efficacy of Imidazoleacetic Acid Derivative 10j in Antithrombotic Research

    ActivityResearch Finding
    TAFIa InhibitionPotent inhibition of activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa)
    TAFIa SelectivitySelective inhibition against CPA, CPN, and CPM; not selective against CPB
    In Vitro Clot LysisAccelerated clot lysis in vitro
    In Vivo Thrombosis Model (Primate)Demonstrated efficacy in a primate model of thrombosis

    Antioxidant Research

    Imidazoleacetic acid and its derivatives have also been explored for their antioxidant properties. Research indicates that imidazole derivatives can exhibit a range of biological effects, including antioxidant activities ontosight.ai. Certain imidazole-derived compounds, particularly those incorporating phenolic moieties, have been synthesized and evaluated for their capacity to inhibit oxidative stress-associated processes nih.gov. Studies have specifically focused on 2H-imidazole-derived phenolic compounds, establishing a relationship between their structure and antioxidant properties nih.gov. These compounds have been assessed using various assays, such as DPPH radical scavenging and ferric reducing/antioxidant power (FRAP) assays, to quantify their antioxidant and antiradical capacities nih.govmdpi.com. For instance, imidazole-derived polyphenolic compounds with electron-withdrawing functionalities, such as the nitro group, have shown higher antioxidant and antiradical capacities nih.gov. Additionally, 2-oxo-imidazole-containing dipeptides, which can be derived from or related to imidazole structures, have demonstrated significant antioxidant capacity, often exceeding that of their parent compounds mdpi.com.

    Precursor in Synthesis of Biologically Active Molecules

    Imidazoleacetic acid serves as a valuable precursor in the synthesis of various biologically active molecules, including important pharmaceuticals and derivatives of key biomolecules.

    Histamine Derivatives

    A notable application of imidazoleacetic acid is its role as a precursor in the synthesis of histamine derivatives and other significant pharmaceuticals chemimpex.com. Imidazoleacetic acid is also recognized as a metabolite of histamine, formed through the oxidation of histamine by diamine oxidase researchgate.netresearchgate.net. This metabolic connection underscores the structural relationship and potential for interconversion or synthesis between these compounds. Researchers utilize imidazoleacetic acid's unique imidazole structure, which enhances its solubility and reactivity, for studies in enzymatic pathways and the development of novel therapeutic agents, particularly in fields like neurology and immunology chemimpex.com.

    Compound List:

    Imidazoleacetic acid

    Histamine

    Thrombin-Activatable Fibrinolysis Inhibitor (TAFI)

    Carboxypeptidase B2 (CPB)

    Carboxypeptidase A (CPA)

    Carboxypeptidase N (CPN)

    Carboxypeptidase M (CPM)

    Compound 10j (a specific imidazole acetic acid derivative)

    Angiotensin II

    2-oxo-imidazole-containing dipeptides (e.g., 2-oxo-carnosine, 2-oxo-anserine)

    Carnosine

    Anserine

    Phloroglucinol

    Pyrogallol

    Hydroxyquinol

    Ligands for Metal Complexes in Catalysis and Medicine

    Imidazoleacetic acid (IA) is recognized for its ability to coordinate with transition metal ions, forming stable complexes. The imidazole ring, with its nitrogen atoms, and the carboxylate group of the acetic acid side chain can act as donor sites, enabling chelation and bridging coordination modes with metal centers. This versatility in binding allows for the creation of diverse metal-ligand frameworks with tailored properties. Research has explored these complexes for their potential in catalyzing chemical reactions and for their biological activities, which are often modulated by the coordinated metal ion.

    Imidazoleacetic Acid in Catalysis

    Metal complexes incorporating imidazoleacetic acid have been investigated for their catalytic potential, particularly in oxidation reactions. The imidazole ring's electronic properties, coupled with the coordinating ability of the acetic acid group, can influence the redox behavior and reactivity of the central metal ion, making these complexes suitable for catalytic applications.

    One area of research involves the use of imidazole-based metal complexes, including those derived from imidazoleacetic acid, in the catalytic oxidation of styrene (B11656). Studies have examined how variations in counterions and the carbon chain length of the ligand can affect catalytic activity. For instance, complexes of metal(II) formates or propionates with imidazole have been synthesized and evaluated for their performance in styrene oxidation. The findings suggest a relationship between the carbon chain length of the carboxylate ligand and the catalytic activity, with longer chains sometimes correlating with increased conversion rates, though specific results vary depending on the metal and reaction conditions. For example, in a study involving Ni(II), Cu(II), and Zn(II) compounds, an increase in the carbon chain length of the carboxylate ligand generally led to an increase in the conversion degree for styrene oxidation. However, cobalt(II) compounds showed varied trends, with Co(Ac)2(Im)·H2O exhibiting the highest activity in one comparison mdpi.com.

    While direct catalytic applications of imidazoleacetic acid metal complexes specifically are still an emerging area, the broader field of imidazole-containing ligands in catalysis is well-established. For example, metal corrole (B1231805) complexes bearing an imidazole group have shown promise in electrocatalytic hydrogen evolution reactions (HER) mdpi.com. Although not directly imidazoleacetic acid, this highlights the catalytic potential of imidazole moieties when coordinated to transition metals like cobalt, copper, and iron.

    Data Table 1: Imidazoleacetic Acid Metal Complexes in Catalysis (Illustrative Examples)

    Metal IonLigand SystemCatalyzed ReactionReported Performance MetricReference
    Ni(II)Ni(OAc)2(Im)1.5·2H2OStyrene OxidationConversion degree dependent on carbon chain length of acetate (B1210297) mdpi.com
    Cu(II)Cu2(OAc)4(Im)Styrene OxidationConversion degree dependent on carbon chain length of acetate mdpi.com
    Zn(II)Zn(OAc)2(Im)·H2OStyrene OxidationConversion degree dependent on carbon chain length of acetate mdpi.com
    Co(II)Co(Ac)2(Im)·H2OStyrene OxidationHighest activity among Co(II) acetate complexes mdpi.com

    Note: The table above illustrates findings from studies involving imidazole and metal carboxylates in catalysis. Direct studies focusing solely on imidazoleacetic acid in catalysis are less prevalent but are an active area of research.

    Imidazoleacetic Acid in Medicinal Applications

    Imidazoleacetic acid and its metal complexes have garnered significant attention for their potential therapeutic applications, particularly in antimicrobial and anti-inflammatory research. The coordination of imidazoleacetic acid to metal ions like Ni(II) and Cu(II) has been shown to enhance the biological properties of the free ligand, leading to improved efficacy against various pathogens and inflammatory conditions researchgate.netx-mol.net.

    Antimicrobial and Antifungal Activity: Research indicates that metal complexes formed with imidazoleacetic acid (IA) and other imidazole-based ligands, such as Ni(II) and Cu(II) complexes (e.g., NiIAIM and CuIAIM), exhibit superior antibacterial and antifungal potency compared to their uncoordinated ligands researchgate.netx-mol.net. These complexes have demonstrated significant activity against Gram-positive and Gram-negative bacteria, with efficacy comparable to standard antibiotics like Chloramphenicol. Furthermore, they have shown considerable antifungal efficacy against Candida albicans and Aspergillus niger x-mol.net. The enhanced activity is attributed to factors such as a lowered energy gap and increased softness of the complex, which can improve its interaction with biological targets like DNA gyrase B x-mol.net. Minimum inhibition concentration (MIC) values have been used to validate the potent antimicrobial effects of these complexes x-mol.net.

    Anti-inflammatory Activity: Beyond antimicrobial effects, imidazoleacetic acid metal complexes have also displayed promising anti-inflammatory properties researchgate.netx-mol.net. Studies have reported that complexes like CuIAIM show significant potency, approaching the efficacy of standard anti-inflammatory drugs, as indicated by IC50 values x-mol.net. The mechanism is thought to involve modulation of inflammatory pathways, though specific targets are still under investigation.

    Other Therapeutic Areas: While antimicrobial and anti-inflammatory applications are prominent, the broader class of imidazole-based metal complexes is being explored for other therapeutic potentials, including anticancer, antiparasitic, and antidiabetic activities researchgate.netmdpi.com. The ability of imidazole derivatives to form stable metal complexes, combined with the inherent bioactivity of certain metal ions (e.g., copper, zinc, iron), creates a versatile platform for developing novel therapeutic agents researchgate.neteurekaselect.com. For instance, studies have explored Fe(III) and Ni(II) mixed-ligand complexes involving imidazoleacetic acid and benzimidazole (B57391) for their antimicrobial and anti-inflammatory effects, noting that metal coordination enhances the biological effectiveness researchgate.net.

    Data Table 2: Imidazoleacetic Acid Metal Complexes in Medicinal Applications

    Metal IonLigand System (IA + Other)Biological Activity StudiedKey FindingsReference
    Ni(II)NiIAIM (IA + IM)Antimicrobial (Antibacterial, Antifungal)Superior potency to free ligands, comparable to Chloramphenicol; effective against C. albicans, A. niger x-mol.net
    Cu(II)CuIAIM (IA + IM)Antimicrobial (Antibacterial, Antifungal)Superior potency to free ligands, comparable to Chloramphenicol; effective against C. albicans, A. niger x-mol.net
    Cu(II)CuIAIM (IA + IM)Anti-inflammatoryHigh potency, approaching standard drugs (based on IC50) x-mol.net
    Fe(III)Fe(IA)(BZ)Antimicrobial, Anti-inflammatoryEnhanced efficacy compared to free ligands researchgate.net
    Ni(II)Ni(IA)(BZ)Antimicrobial, Anti-inflammatoryEnhanced efficacy compared to free ligands researchgate.net
    Co(II)Co(II)-Imidazole-4-acetateAntitumor, AntifungalPromising agents for future drug design researchgate.net

    Note: IA = Imidazoleacetic Acid; IM = Imidazole-based ligand; BZ = Benzimidazole. The data presented are based on research findings and highlight potential applications.

    Compound List

    Imidazoleacetic acid (IA)

    Histidine

    Pyridine

    Ammonia

    Methylimidazole

    N-methylimidazole

    2-Methylimidazole

    Benzimidazole

    4-imidazoleacetic acid (4-IAA)

    4-(1H-imidazol-4-yl)acetic acid

    4-(1H-imidazol-4-yl)benzoic acid (4-H2IBA)

    4-(1H-imidazol-4-yl)benzoic acid (4-HIBA)

    4-(1H-imidazol-4-yl)benzoic acid (4-IBA)

    2-(1H-imidazol-4-yl)phenol

    4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL)

    2-(1H-benzimidazol-2-yl)ethylsulfanyl]ethyl]-1H-benzimidazole (tebb)

    Fluconazole (FCZ)

    Glycine (Gly)

    2,2′-Pyridine-2,6-diylbis(1H-benzimidazole) (PDBZ)

    2-hydroxy-naphthaldehyde Schiff-base (NPH)

    2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone

    5,15-bis-(pentafluorophenyl)-10-[4-(1H-imidazole)phenyl]-corrole (PFIC)

    Pyrrole

    Pentafluorobenzaldehyde

    Ethylenediamine

    4-(1H-Imidazol-1-yl)benzaldehyde

    Nicotinic acid

    2-aminobenzothiazoles

    4-antipyrinecarboxaldehyde

    2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamine

    2-hydroxynaphthaldehyde

    3-hydrazone-1,3-dihydro-indole-2-one

    1,10-phenanthroline (B135089) (Phen)

    2-aminopurene

    L-ascorbic acid

    4-imidazoledithiocarboxylate

    2-amino-1-[5-amino-1-(protected)-1H-imidazol-4-yl]ethanone

    2-amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-yl]ethanone

    5-nitro-4-(2-phenylethenyl)-1H-imidazole

    5-nitro-1-(phenylmethyl)-1H-imidazole-4-carboxylic acid

    1,1'-carbonyldiimidazole (B1668759)

    (E)-2-((4-(1H-benzimidazol-2-yl)phenylimino)methyl)-4-bromophenol

    2-(2-(aminophenyl)benzimidazole)

    4-methoxy-2-(5-H/Me/Cl/NO2 -1H-Benzimidazol-2-yl)-phenols

    2-hydroxy-phenyl-1-H-benzimidazole

    4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol

    Nicotinic acid

    Histamine

    Methylimidazoleacetic acid (MIA)

    Methylhistamine (MH)

    GABA

    Biotin

    Toxicological Considerations in Research Excluding Dosage

    Imidazoline (B1206853) Receptor Ligands and Their Toxicological Profiles

    Imidazoleacetic acid is recognized as an endogenous ligand for imidazoline receptors medchemexpress.comnih.govselleckchem.com. Therefore, understanding the toxicological profiles of other well-characterized imidazoline receptor ligands provides valuable context for potential toxicological considerations. Alpha-2 adrenoceptor and imidazoline receptor agonists, such as clonidine and tetrahydrozoline, are frequently reported to poison control centers nih.gov.

    The most common toxic effects associated with these imidazoline receptor agonists are a direct result of their interaction with these receptors and include significant CNS depression, bradycardia, hypotension, and respiratory depression nih.gov. The binding of these compounds to imidazoline receptors is believed to be the primary mechanism underlying their toxic manifestations nih.gov. This highlights a key area of toxicological concern for any compound that actively engages these receptors.

    Table 1: Toxicological Effects of Selected Imidazoline Receptor Ligands

    CompoundReceptor TargetCommon Toxic Effects in Overdose
    ClonidineAlpha-2 Adrenergic and Imidazoline ReceptorsCNS depression, bradycardia, hypotension, respiratory depression, miosis, hypothermia nih.gov
    TetrahydrozolineAlpha-2 Adrenergic and Imidazoline ReceptorsSimilar to clonidine, including CNS depression and cardiovascular effects nih.gov

    Neurotoxicity and Central Nervous System Depression in Research Contexts

    The neuropharmacological properties of imidazoleacetic acid are a significant aspect of its toxicological profile, particularly concerning its effects on the central nervous system. Parenteral administration of imidazole-4-acetic acid (IMA) to experimental animals has been observed to induce a sleep-like state, which can sometimes be accompanied by seizures nih.gov. This suggests a direct depressant effect on the CNS.

    Further research has elucidated a potential mechanism for this CNS depression. Imidazole-4-acetic acid-ribotide (IAA-RP), a derivative of imidazoleacetic acid, has been shown to induce a concentration-dependent depression of synaptic transmission in rat hippocampal slices physiology.org. This effect is believed to be mediated through the activation of imidazoline receptors, leading to a reduction in neurotransmitter release physiology.org. While these studies focus on the pharmacological effects, they underscore the potential for imidazoleacetic acid and its derivatives to cause significant CNS depression, a key consideration in any research involving its administration.

    Reproductive Toxicology Studies in Animal Models

    Specific reproductive and developmental toxicity studies on imidazoleacetic acid are not extensively documented. However, research on the broader class of imidazole-containing compounds provides insights into potential reproductive hazards. Several azole fungicides, which include an imidazole (B134444) ring in their structure, have demonstrated teratogenic potential in laboratory animals, leading to defects in the facial structure, axial skeleton, and limbs dtu.dk.

    In vitro studies have shown that imidazole derivatives can have dysmorphogenic effects on rat embryos in culture dtu.dk. Furthermore, some conazole fungicides, which include both triazole and imidazole derivatives, have been shown to cause embryolethality, cleft palate, and reduced fetal weight in animal studies dtu.dk. The mechanism for these effects is hypothesized to be related to the inhibition of P450 enzymes, which can disrupt retinoic acid catabolism, a critical process in embryonic development.

    A study on the genotoxic and aneugenic properties of thiabendazole, an imidazole derivative, found that it could induce sister chromatid exchanges and mitotic spindle anomalies in cell cultures, indicating a potential for genetic damage nih.gov. While these findings are for related compounds and not imidazoleacetic acid itself, they highlight the importance of considering reproductive and developmental endpoints in the toxicological assessment of any new imidazole-based compound in a research setting.

    Table 2: Reproductive and Developmental Toxicity of Selected Imidazole Derivatives in Animal Studies

    CompoundAnimal ModelObserved Effects
    Imidazole Derivatives (general)Rat Embryos (in vitro)Dysmorphogenic effects dtu.dk
    Conazole FungicidesLaboratory AnimalsEmbryolethality, cleft palate, reduced fetal weight, skeletal malformations dtu.dk
    ThiabendazoleCell CulturesInduction of sister chromatid exchanges, mitotic spindle anomalies nih.gov

    Future Directions and Emerging Research Areas

    Advanced Computational and Theoretical Investigations

    Computational chemistry has become an indispensable tool for elucidating the fundamental properties of molecules like imidazoleacetic acid. These theoretical approaches provide insights that complement experimental findings and guide future research.

    Geometric Structures and Conformational Analysis

    Computational studies, utilizing methods such as Density Functional Theory (DFT), have been instrumental in determining the geometric structures and conformational possibilities of imidazoleacetic acid. mdpi.comresearchgate.net These investigations have explored the bond lengths and angles of different conformers. mdpi.com For instance, research has shown that the C2–C3–N4 angle in the imidazole (B134444) ring is approximately 5° larger for the imidazole-4-acetic acid tautomer compared to the imidazole-5-acetic acid tautomer. mdpi.com Advanced techniques like X-ray crystallography provide definitive validation of these computed structures.

    Tautomerism and Interconversion Mechanisms

    Imidazoleacetic acid exists as two primary tautomers: imidazole-4-acetic acid and imidazole-5-acetic acid. mdpi.com Theoretical studies have investigated the gas-phase thermal tautomerization between these forms. nih.gov Using various computational methods, researchers have determined that imidazole-4-acetic acid is slightly more stable than imidazole-5-acetic acid, a preference attributed to hydrogen bonding interactions. nih.gov The interconversion between these tautomers is thought to occur via a 1,2-proton shift mechanism, which involves high energy barriers. nih.gov However, the presence of water can facilitate a 1,3-proton shift, significantly lowering the energy barrier for this conversion in both gas-phase and solution. nih.govresearchgate.net Tautomerism is a critical concept as the interconversion between tautomers can influence a molecule's reactivity, electronic distribution, and structural properties. numberanalytics.comnumberanalytics.com

    Table 1: Theoretical Investigation of Imidazoleacetic Acid Tautomerization

    Computational MethodBasis SetProperty InvestigatedKey Finding
    B3LYP, CAM-B3LYP, ωB97XD6-311++G**, aug-cc-pvdzGeometrical parameters, thermodynamics, kinetics, dipole moments, HOMO-LUMO gaps, hyperpolarizabilityImidazole-4-acetic acid is more stable than imidazole-5-acetic acid by 0.750-0.877 kcal/mol. nih.gov
    Not SpecifiedNot SpecifiedInterconversion mechanismGas-phase interconversion occurs via a 1,2-proton shift with high energy barriers (47.67–52.69 kcal/mol). nih.gov
    Not SpecifiedNot SpecifiedRole of water in tautomerizationA water-assisted 1,3-proton shift lowers the energy barrier to <20 kcal/mol in the gas phase and <12 kcal/mol in solution. nih.govresearchgate.net

    Elucidation of Novel Biological Roles

    While imidazoleacetic acid is a known metabolite of histamine (B1213489), ongoing research is uncovering new and diverse biological activities. nih.govontosight.aihmdb.ca It is recognized as an agonist for GABA-A receptors and has an affinity for GABA-C receptors and I1-imidazoline receptors. nih.gov

    Recent studies have highlighted the potential of imidazoleacetic acid and its derivatives in various therapeutic areas. For example, it is being investigated for its role in modulating the taurine (B1682933) transporter (TAUT), which could be a strategy for delivering drugs to the retina. nih.gov Furthermore, metal complexes of imidazoleacetic acid have shown enhanced antimicrobial and anti-inflammatory properties compared to the free ligand. researchgate.net The compound and its ribotide derivative, imidazoleacetic acid-ribotide (IAA-RP), have been identified as endogenous ligands for imidazoline (B1206853) receptors, suggesting a role in cardiovascular regulation. nih.govcore.ac.ukitmedicalteam.pl

    Development of Selective Ligands and Modulators

    The diverse biological targets of imidazoleacetic acid have spurred the development of selective ligands and modulators with therapeutic potential.

    Antithrombotic Agents: Substituted imidazoleacetic acids have been identified as potent inhibitors of activated thrombin-activatable fibrinolysis inhibitor (TAFIa), showing promise as novel antithrombotic agents. acs.org

    Imidazoline Receptor Ligands: The discovery of imidazoleacetic acid-ribotide as an endogenous ligand for imidazoline receptors has opened avenues for designing selective agents targeting these receptors for conditions like hypertension. nih.govcore.ac.uk Research is focused on developing ligands with high selectivity for I1-imidazoline receptors over α2-adrenergic receptors to minimize side effects. core.ac.ukscispace.com

    GABA Receptor Ligands: Imidazole-4-acetic acid serves as a lead structure for developing compounds that interact with the taurine transporter, potentially for targeted delivery of ligands to retinal ρ-containing GABA-A receptors. nih.gov

    Translational Research and Clinical Implications

    The findings from basic and preclinical research on imidazoleacetic acid are gradually moving towards translational applications with potential clinical significance.

    One notable area is in cancer research. Metabolomic studies have identified imidazoleacetic acid as a potential biomarker for certain cancers. For instance, it has been suggested as a urinary marker for bladder cancer. oncotarget.com In another study on locally advanced rectal cancer, lower serum levels of 4-imidazoleacetic acid were observed in patients resistant to neoadjuvant chemoradiation, suggesting its potential role in predicting treatment response. shen-lab.org The hypothesis is that tumor cells might absorb more of this compound to support their rapid growth. shen-lab.org

    Additionally, research into the effects of epigallocatechin gallate (EGCG), a compound found in green tea, on lung cancer cells revealed a significant upregulation of 4-imidazoleacetic acid, hinting at its involvement in the anti-cancer mechanisms of EGCG. frontiersin.org

    The role of imidazoleacetic acid as a metabolite of histamine also has clinical relevance, particularly in conditions related to histamine intolerance. ontosight.ai Its formation is a key step in histamine metabolism, a process crucial for preventing the accumulation of histamine in the body. ontosight.airesearchgate.net

    Further research, including large-scale clinical trials, is necessary to validate these preliminary findings and fully understand the clinical utility of imidazoleacetic acid as a biomarker and therapeutic target. shen-lab.org

    Q & A

    Q. What experimental methodologies are recommended for the structural characterization of Imidazoleacetic acid derivatives?

    Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry. For enantiomerically pure derivatives, ¹H NMR and 2D-NOESY can confirm stereochemistry and intermolecular interactions. Synthetic protocols for analogous imidazolides detail column chromatography for purification and mass spectrometry for molecular weight validation .

    Q. What analytical techniques are validated for quantifying Imidazoleacetic acid in biological matrices?

    High-performance liquid chromatography (HPLC) using C18-PAQ columns (250 mm × 4.6 mm, 5 μm) with mobile phases containing 0.1% phosphoric acid and acetonitrile gradients (5%–40% over 20 minutes) achieves baseline separation. UV detection at 210–220 nm is standard, with method validation requiring linearity (R² >0.995) and spike-recovery tests (85%–115% range) .

    Q. How can researchers assess the stability of Imidazoleacetic acid under varying pH conditions?

    Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with pH titration (1–13) to identify decomposition products. Reverse-phase HPLC coupled with mass spectrometry can monitor degradation kinetics and identify hydrolytic or oxidative byproducts .

    Q. What are the standard synthetic routes for Imidazoleacetic acid derivatives?

    Common methods include (1) condensation of imidazole with haloacetic acids under basic conditions, and (2) enzymatic carboxylation of imidazole precursors. Purification often involves recrystallization from ethanol-water mixtures or silica gel chromatography .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in solubility data of Imidazoleacetic acid when using different dendrimer generations?

    Contradictory solubility outcomes (e.g., G1 vs. G4 PAMAM dendrimers) require comparative ¹H NMR and 2D-NOESY studies to identify generation-specific interaction patterns. pH-controlled experiments and molecular dynamics simulations can clarify how dendrimer size and surface charge modulate solubility via electrostatic or encapsulation mechanisms .

    Q. What methodological approaches are appropriate for assessing the ecological risks of Imidazoleacetic acid when toxicity data is unavailable?

    Quantitative structure-activity relationship (QSAR) models can predict acute toxicity (e.g., LC50 for fish) using molecular descriptors. Tiered testing combining in silico predictions with algae growth inhibition (OECD 201) and Daphnia magna immobilization assays (OECD 202) is recommended for preliminary risk assessment .

    Q. How should researchers apply the FINER criteria to design studies on Imidazoleacetic acid's pharmacological mechanisms?

    The FINER framework requires:

    • Feasibility: Pilot studies on synthetic scalability and analytical instrumentation.
    • Novelty: Systematic reviews to identify gaps (e.g., dendrimer-drug interactions).
    • Ethics: Compliance in animal models for neurotoxicity or hepatobiliary MRI contrast studies.
    • Relevance: Alignment with targeted drug delivery or neuroregulation applications .

    Q. What strategies mitigate methodological flaws in bioavailability studies of Imidazoleacetic acid?

    Critical evaluation includes:

    • Validating dissolution media (e.g., simulated intestinal fluid pH 6.8).
    • Aligning sampling timepoints with pharmacokinetic principles.
    • Cross-validating results using Franz diffusion cells and in vivo models to detect assay-specific biases .

    Q. How can NMR spectroscopy elucidate Imidazoleacetic acid's interaction with metal ions in biological systems?

    ¹H NMR titration experiments (e.g., adding Zn²⁺ or Cu²⁺ salts) can identify chemical shift changes in carboxylate or imidazole protons, revealing binding stoichiometry. Relaxation time (T1/T2) measurements further quantify metal coordination dynamics .

    Q. What comparative methodologies validate Imidazoleacetic acid's efficacy against structurally similar compounds (e.g., iminodiacetic acid)?

    Structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition) paired with molecular docking simulations can highlight functional group contributions. Statistical meta-analysis of IC50 values across analogs identifies pharmacophore criticality .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.